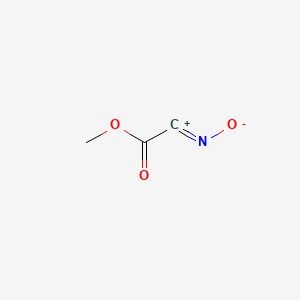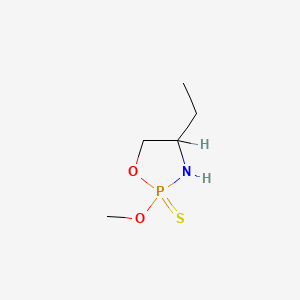
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is a heterocyclic organophosphorus compound. It is known for its insecticidal properties and has been studied for its potential applications in agriculture and pest control. The compound contains a five-membered ring with phosphorus, nitrogen, and sulfur atoms, making it a unique structure in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobutanol with concentrated sulfuric acid to form 2-aminobutyl sulfate. This intermediate is then reacted with phosphorus trichloride and methanol to form the desired oxazaphospholidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Scientific Research Applications
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide has been extensively studied for its insecticidal properties. It has shown significant activity against various insect pests, making it a potential candidate for use in agricultural pest control. Additionally, the compound’s unique structure has made it a subject of interest in the field of organophosphorus chemistry, where it is used to study the effects of heteroatoms on chemical reactivity and biological activity .
Mechanism of Action
The insecticidal activity of 1,3,2-oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is believed to be due to its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Oxathiaphospholanes: These compounds contain sulfur and phosphorus atoms in a five-membered ring and have shown insecticidal activity similar to oxazaphospholidines.
Thiazaphospholidines: These compounds contain nitrogen and sulfur atoms in a five-membered ring and have demonstrated higher insecticidal activity compared to oxazaphospholidines.
Uniqueness
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is unique due to its specific substitution pattern and the presence of both methoxy and ethyl groups.
Properties
CAS No. |
78536-60-4 |
|---|---|
Molecular Formula |
C5H12NO2PS |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-8-9(10,6-5)7-2/h5H,3-4H2,1-2H3,(H,6,10) |
InChI Key |
KYBYXYZYGLAFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COP(=S)(N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


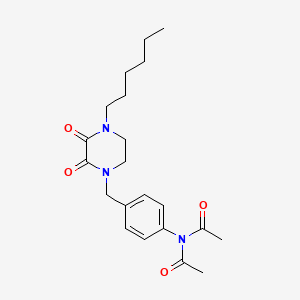

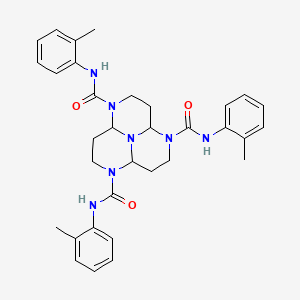


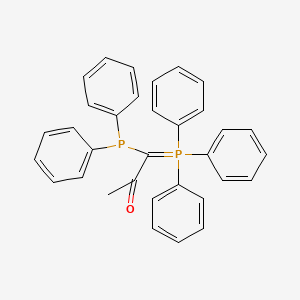
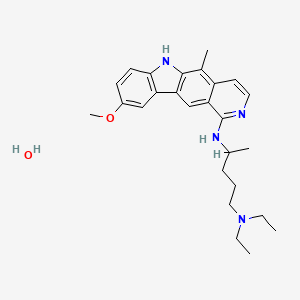
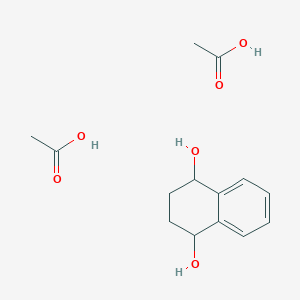
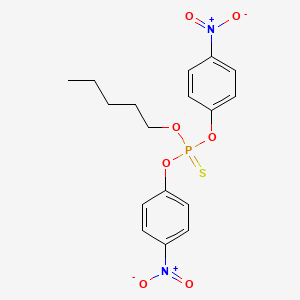


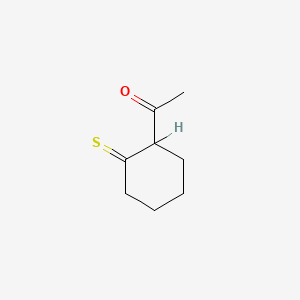
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
